molecular formula C21H23N3OS B2585029 N-phenyl-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 893787-31-0

N-phenyl-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide

Cat. No.: B2585029
CAS No.: 893787-31-0
M. Wt: 365.5
InChI Key: JTBGJVWCGDCTAN-UHFFFAOYSA-N
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Description

N-phenyl-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide is a spirocyclic quinazolinone derivative characterized by a unique cyclohexane-quinazoline fused core, an acetamide side chain with a sulfanyl bridge, and a phenyl substituent. The synthesis of such compounds emphasizes straightforward methodologies using accessible precursors, as highlighted in recent literature .

Properties

IUPAC Name

N-phenyl-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c25-19(22-16-9-3-1-4-10-16)15-26-20-17-11-5-6-12-18(17)23-21(24-20)13-7-2-8-14-21/h1,3-6,9-12,23H,2,7-8,13-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBGJVWCGDCTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC3=CC=CC=C3C(=N2)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, which can be synthesized through the condensation of anthranilic acid with formamide. The spirocyclic structure is then introduced via a cyclization reaction involving cyclohexanone and a suitable sulfur donor, such as thiourea. The final step involves the acylation of the spirocyclic intermediate with phenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization step and high-throughput purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the spirocyclic structure can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline ring can be reduced under hydrogenation conditions to form tetrahydroquinazoline derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

Chemistry

In chemistry, N-phenyl-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The quinazoline moiety is known for its biological activity, and the spirocyclic structure may enhance the compound’s binding affinity and specificity for certain biological targets.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The quinazoline core is a common motif in drugs targeting cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new polymers and materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of N-phenyl-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide is largely dependent on its interaction with biological targets. The quinazoline moiety can inhibit enzymes such as tyrosine kinases, which are involved in cell signaling pathways. The spirocyclic structure may enhance the compound’s stability and binding affinity, leading to more effective inhibition of these targets.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituent(s) Molecular Formula Molecular Weight logP Notable Properties
Target Compound* Cyclohexane Phenyl Estimated C20H21N3OS ~379.5 N/A Potential anti-AChE activity
N-phenyl-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide (E971-0179) Cycloheptane Phenyl C22H25N3OS 379.52 N/A Available for screening; cycloheptane increases lipophilicity
N-(3-methoxyphenyl)-2-[(1'H-spiro[cycloheptane-1,2'-quinazolin]-4'-yl)sulfanyl]acetamide Cycloheptane 3-Methoxyphenyl C23H27N3O2S 409.55 5.0024 Enhanced lipophilicity; methoxy improves metabolic stability
2-(1′H-Spiro[cycloheptane-1,2′-quinazolin]-4′-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide Cycloheptane 2-Trifluoromethylphenyl C23H24F3N3OS 447.52 N/A Trifluoromethyl enhances electronegativity and binding affinity
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide Cyclohexane Bromophenyl, triazole C18H22BrN5OS 448.37 N/A Bromine and triazole enhance halogen bonding and polarity

*Note: The target compound’s molecular formula is estimated based on analogs.

Core Structure Modifications

  • Cyclohexane vs. Cycloheptane: Cycloheptane-containing analogs (e.g., E971-0179 ) exhibit increased molecular weight and lipophilicity compared to cyclohexane-based compounds. The larger ring size may influence conformational flexibility and steric interactions with biological targets. Cyclohexane cores (as in the target compound) provide a balance between rigidity and metabolic stability, as seen in spiro-cyclohexylquinazolinones with anti-AChE activity .

Substituent Effects

  • Phenyl vs. Methoxy groups are known to resist oxidative metabolism, improving half-life.
  • Trifluoromethylphenyl :
    • The electron-withdrawing trifluoromethyl group in may enhance binding to hydrophobic enzyme pockets while improving metabolic stability due to fluorine’s inductive effects.
  • The triazole ring adds hydrogen-bonding capacity, increasing solubility.

Pharmacological Implications

  • Anti-AChE Activity: Phenolic derivatives of spiro-cyclohexylquinazolinones (e.g., compound 4d in ) show notable AChE inhibition due to the phenol chromophore. The target compound’s phenyl group lacks hydroxyl moieties, which may reduce activity compared to phenolic analogs .
  • Sulfanyl Bridge :
    • The sulfanyl-acetamide moiety (common across analogs) facilitates thioether bonding with cysteine residues in enzymes, as observed in structurally related compounds like N-cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide .

Research Findings and Data

Physicochemical Properties

  • IR and NMR Data :
    • The target compound’s spiro core is expected to show IR peaks at ~1644 cm⁻¹ (C=O stretch) and ~1269 cm⁻¹ (N–C–N bending), similar to 1’-H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one .
    • ¹H NMR signals for the cyclohexane ring protons typically appear at δ 1.0–2.5 ppm, while quinazoline aromatic protons resonate at δ 7.0–8.0 ppm .

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